molecular formula C20H17NO6 B2846037 (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 847378-13-6

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2846037
CAS No.: 847378-13-6
M. Wt: 367.357
InChI Key: PWUCRPLPIVIIQA-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C20H17NO6 and its molecular weight is 367.357. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Partially Hydrogenated Helicenes Synthesis : An efficient synthesis route for partially hydrogenated functionalized helicenes and oxa[5]helicenes, including compounds similar to (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, has been developed. This method involves base-catalyzed ring transformation and provides easy access to functionalized helicenes and heterohelicenes, offering new perspectives for further exploration in organic and materials chemistry (Goel et al., 2011).

Reactivity and Applications in Synthesis

  • Dinuclear Copper Complexes for Phenol ortho-Hydroxylation : Investigating the copper-mediated oxygenation of specific substrates in acetonitrile revealed activities mimicking the copper enzyme tyrosinase, highlighting potential applications in biomimetic catalysis and organic synthesis (Casella et al., 1996).
  • Electrochemical Reduction Studies : Research on the electrochemical reduction of specific compounds in acetonitrile showcases the complexity of chemical transformations, including bond cleavage and formation of various products. These findings are relevant for understanding the electrochemical behavior of similar organic molecules (Urove & Peters, 1994).

Chemical Transformations and Novel Reactions

  • Novel Rearrangement Reactions : The chemistry of 3-oxoalkanenitriles, including compounds structurally related to the target molecule, has unveiled new rearrangement reactions. These findings open routes to 2-dialkylaminopyridines, contributing to the development of novel synthetic methodologies (Al-Matar et al., 2012).

Methodological Advances in Organic Synthesis

  • Serendipitous Synthesis and New Protecting-Group Strategies : Discoveries such as the unexpected synthesis of certain precursors and the development of new protecting-group strategies underscore the importance of this compound and related compounds in advancing synthetic organic chemistry (Johansson & Samuelsson, 1984).

Properties

IUPAC Name

2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-23-17-9-12(10-18(24-2)20(17)25-3)8-16-19(22)14-5-4-13(26-7-6-21)11-15(14)27-16/h4-5,8-11H,7H2,1-3H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUCRPLPIVIIQA-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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